molecular formula C₈H₁₂O₂ B1146680 2-Propenoic acid, 3-cyclopropyl-, ethyl ester CAS No. 5808-99-1

2-Propenoic acid, 3-cyclopropyl-, ethyl ester

Cat. No.: B1146680
CAS No.: 5808-99-1
M. Wt: 140.18
InChI Key:
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Description

2-Propenoic acid, 3-cyclopropyl-, ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C₈H₁₂O₂ and its molecular weight is 140.18. The purity is usually 95%.
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Scientific Research Applications

Fatty Acid Conjugates of Xenobiotics

Fatty acid conjugates, including ethyl esters of various xenobiotics, play a crucial role in the bioaccumulation and toxicity of compounds in the body. These conjugates are formed through enzymatic catalysis and have been linked to the onset or pathogenesis of diseases in organs like the heart and pancreas. Their lipophilic nature allows them to accumulate in body tissues, warranting further research to understand their toxicity and therapeutic potential, especially in enhancing drug efficacy through lipid conjugation (Ansari, Kaphalia, & Khan, 1995).

Cinnamic Acid Derivatives in Anticancer Research

Cinnamic acid derivatives, structurally related to 2-Propenoic acid, have been extensively studied for their anticancer properties. These compounds, through chemical modifications, have shown potential in medicinal research as traditional and synthetic antitumor agents. Despite their rich medicinal tradition, the derivatives remain underutilized, indicating the need for further exploration to enhance their therapeutic potentials (De, Baltas, & Bedos-Belval, 2011).

Fatty Acid Esters and Food Safety

Fatty acid esters, such as 3-Monochloropropanediol (3-MCPD) esters, have raised food safety concerns due to their potential nephrotoxicity and testicular toxicity. Detected in various food categories, these esters necessitate comprehensive studies to understand their formation mechanisms, occurrence in foods, and strategies for mitigation. Their detection in human breast milk highlights the importance of examining their absorption, metabolism, and toxicological impact (Gao, Li, Huang, & Yu, 2019).

Therapeutic Applications of Caffeic Acid Phenethyl Ester

Caffeic Acid Phenethyl Ester (CAPE), derived from propolis, exhibits a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The molecular targets for CAPE's action suggest its potential for therapeutic applications in inflammation and cancer, warranting clinical studies to explore its efficacy and safety in humans (Murtaza et al., 2014).

Biotechnological Production from Lactic Acid

Lactic acid serves as a precursor for the synthesis of various chemicals, including acrylic acid, through biotechnological routes. The potential to produce valuable chemicals from lactic acid highlights the significance of exploring biotechnological processes as greener alternatives to chemical synthesis, with an emphasis on sustainability and efficiency (Gao, Ma, & Xu, 2011).

Mechanism of Action

The mechanism of action for esters generally involves nucleophilic attack on the carbonyl carbon, followed by the removal of a leaving group . This is a simplified explanation and the exact mechanism can vary depending on the specific ester and reaction conditions.

Safety and Hazards

While specific safety and hazard information for “2-Propenoic acid, 3-cyclopropyl-, ethyl ester” is not available, it’s generally advisable to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure appropriate exhaust ventilation at places where dust is formed .

Properties

IUPAC Name

ethyl 3-cyclopropylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-10-8(9)6-5-7-3-4-7/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBCPBSHJYHXQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5808-99-1
Record name 5808-99-1
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